2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties .
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-[3-(methyl)-1,2,4-thiadiazol-5-yl]morpholine
- 2-(Piperidine-1-carbonyl)-4-[3-(ethyl)-1,2,4-thiadiazol-5-yl]morpholine
- 2-(Piperidine-1-carbonyl)-4-[3-(butyl)-1,2,4-thiadiazol-5-yl]morpholine
Uniqueness
2-(Piperidine-1-carbonyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is unique due to the presence of the isopropyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H24N4O2S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
piperidin-1-yl-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H24N4O2S/c1-11(2)13-16-15(22-17-13)19-8-9-21-12(10-19)14(20)18-6-4-3-5-7-18/h11-12H,3-10H2,1-2H3 |
InChI Key |
KVMZBDCRKVKETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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